molecular formula C15H15NO5S B12685831 N-(3-Phenoxybenzoyl)taurine CAS No. 69519-14-8

N-(3-Phenoxybenzoyl)taurine

Cat. No.: B12685831
CAS No.: 69519-14-8
M. Wt: 321.3 g/mol
InChI Key: GJNBCGLRQJUPBW-UHFFFAOYSA-N
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Description

N-(3-Phenoxybenzoyl)taurine is a chemical compound with the molecular formula C15H15NO5S It is a derivative of taurine, an amino acid that plays various roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Phenoxybenzoyl)taurine can be synthesized through the reaction of 3-phenoxybenzoic acid with taurine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-phenoxybenzoic acid and the amino group of taurine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenoxybenzoyl)taurine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the phenoxy group can lead to the formation of phenolic derivatives.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Phenoxybenzoyl)taurine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Phenoxybenzoyl)taurine is not well-documented. based on the known properties of taurine, it is likely to involve interactions with cellular receptors and enzymes. Taurine is known to modulate calcium signaling, act as an antioxidant, and stabilize cell membranes . This compound may exert similar effects, potentially through its phenoxybenzoyl moiety.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Phenoxybenzoyl)glycine: Another derivative of 3-phenoxybenzoic acid, but with glycine instead of taurine.

    3-Phenoxybenzyl alcohol: A simpler compound with a phenoxybenzyl group attached to an alcohol.

    3-Phenoxybenzoic acid: The parent compound from which N-(3-Phenoxybenzoyl)taurine is derived.

Uniqueness

This compound is unique due to the presence of both the phenoxybenzoyl and taurine moieties. This combination may confer distinct biological activities and chemical reactivity compared to its similar compounds.

Properties

CAS No.

69519-14-8

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

2-[(3-phenoxybenzoyl)amino]ethanesulfonic acid

InChI

InChI=1S/C15H15NO5S/c17-15(16-9-10-22(18,19)20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)(H,18,19,20)

InChI Key

GJNBCGLRQJUPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCS(=O)(=O)O

Origin of Product

United States

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